molecular formula C25H19N3OS B5052661 N-(1,3-BENZOTHIAZOL-2-YL)-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE

N-(1,3-BENZOTHIAZOL-2-YL)-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE

Cat. No.: B5052661
M. Wt: 409.5 g/mol
InChI Key: MNIZHGIMQVTVNK-UHFFFAOYSA-N
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Description

N-(1,3-BENZOTHIAZOL-2-YL)-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a benzothiazole ring, a dimethylphenyl group, and a quinolinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Dimethylphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

    Synthesis of the Quinolinecarboxamide Moiety: This could be done through the Pfitzinger reaction, which involves the condensation of an o-aminobenzamide with a ketone.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZOTHIAZOL-2-YL)-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE would depend on its specific application. For instance:

    Biological Activity: It might interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways.

    Chemical Reactions: It could act as a catalyst or intermediate, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE
  • N-(1,3-BENZOTHIAZOL-2-YL)-2-(2,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE

Uniqueness

N-(1,3-BENZOTHIAZOL-2-YL)-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE is unique due to the presence of the dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3OS/c1-15-11-12-17(16(2)13-15)22-14-19(18-7-3-4-8-20(18)26-22)24(29)28-25-27-21-9-5-6-10-23(21)30-25/h3-14H,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIZHGIMQVTVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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